3'-Methoxy-5,7,4'-trihydroxyflavanone 3'-Methoxy-5,7,4'-trihydroxyflavanone Homoeriodictyol is a trihydroxyflavanone that consists of 3'-methoxyflavanone in which the three hydroxy substituents are located at positions 4', 5, and 7. It has a role as a metabolite and a flavouring agent. It is a monomethoxyflavanone, a trihydroxyflavanone, a member of 3'-methoxyflavanones and a member of 4'-hydroxyflavanones. It derives from an eriodictyol.
Brand Name: Vulcanchem
CAS No.: 446-71-9
VCID: VC0191827
InChI: InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1
SMILES:
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol

3'-Methoxy-5,7,4'-trihydroxyflavanone

CAS No.: 446-71-9

Natural Products

VCID: VC0191827

Molecular Formula: C16H14O6

Molecular Weight: 302.28 g/mol

3'-Methoxy-5,7,4'-trihydroxyflavanone - 446-71-9

CAS No. 446-71-9
Product Name 3'-Methoxy-5,7,4'-trihydroxyflavanone
Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1
Standard InChIKey FTODBIPDTXRIGS-ZDUSSCGKSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Description Homoeriodictyol is a trihydroxyflavanone that consists of 3'-methoxyflavanone in which the three hydroxy substituents are located at positions 4', 5, and 7. It has a role as a metabolite and a flavouring agent. It is a monomethoxyflavanone, a trihydroxyflavanone, a member of 3'-methoxyflavanones and a member of 4'-hydroxyflavanones. It derives from an eriodictyol.
Synonyms Homoeriodictyol
PubChem Compound 73635
Last Modified Nov 11 2021
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